molecular formula C26H22FN3O B3436399 [4-(2-fluorophenyl)piperazino](2-phenyl-4-quinolyl)methanone

[4-(2-fluorophenyl)piperazino](2-phenyl-4-quinolyl)methanone

Cat. No.: B3436399
M. Wt: 411.5 g/mol
InChI Key: JSCWHTJOGBHAQP-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The key steps include:

    Formation of the Piperazine Intermediate: This involves the reaction of 2-fluoroaniline with piperazine under controlled conditions.

    Synthesis of the Quinoline Intermediate: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives.

    Coupling Reaction: The final step involves coupling the piperazine and quinoline intermediates using a suitable coupling agent, such as a carbodiimide, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)piperazinomethanone: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(2-fluorophenyl)piperazinomethanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biology: Used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

4-(2-fluorophenyl)piperazinomethanone: can be compared with similar compounds like:

The uniqueness of 4-(2-fluorophenyl)piperazinomethanone lies in its specific structural features and the presence of both fluorophenyl and quinoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O/c27-22-11-5-7-13-25(22)29-14-16-30(17-15-29)26(31)21-18-24(19-8-2-1-3-9-19)28-23-12-6-4-10-20(21)23/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCWHTJOGBHAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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